1H,1aH,6H,6aH-cyclopropa[a]inden-1-ylmethanamine hydrochloride
Description
1H,1aH,6H,6aH-cyclopropa[a]inden-1-ylmethanamine hydrochloride is a bicyclic compound featuring a cyclopropane ring fused to an indene system.
Properties
IUPAC Name |
1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N.ClH/c12-6-10-9-5-7-3-1-2-4-8(7)11(9)10;/h1-4,9-11H,5-6,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKMYZGORCQFFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2C3=CC=CC=C31)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1H,1aH,6H,6aH-cyclopropa[a]inden-1-ylmethanamine hydrochloride involves several steps. One common synthetic route includes the cyclopropanation of an indene derivative followed by amination and subsequent conversion to the hydrochloride salt. The reaction conditions typically involve the use of strong bases and nucleophiles under controlled temperatures to ensure the formation of the desired product .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Chemical Reactions Analysis
1H,1aH,6H,6aH-cyclopropa[a]inden-1-ylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction produces amines.
Scientific Research Applications
Medicinal Chemistry Applications
1H,1aH,6H,6aH-cyclopropa[a]inden-1-ylmethanamine hydrochloride has shown promise in the development of novel pharmaceuticals:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit significant cytotoxic effects on various cancer cell lines. The mechanism of action may involve apoptosis induction and interference with cellular proliferation pathways .
- Neuropharmacology : The compound's structural features suggest potential interactions with neurotransmitter systems. Research indicates it may act as an inhibitor of certain enzymes involved in neurotransmitter breakdown, which could have implications for treating neurodegenerative diseases .
Material Science Applications
The unique cyclopropane-fused indene structure of 1H,1aH,6H,6aH-cyclopropa[a]inden-1-ylmethanamine hydrochloride lends itself to applications in material science:
- Polymer Chemistry : The compound can be utilized as a building block for synthesizing novel polymers with enhanced mechanical and thermal properties. Its reactivity allows for the incorporation into polymer matrices, potentially improving their performance in various applications .
Recent studies have highlighted several biological activities associated with 1H,1aH,6H,6aH-cyclopropa[a]inden-1-ylmethanamine hydrochloride:
Case Study 1: Anticancer Efficacy
A study investigated the cytotoxic effects of structurally related compounds on human cancer cell lines. Results indicated that modifications to the cyclopropane structure significantly enhanced anticancer activity. The IC50 values for these compounds were in the low micromolar range, demonstrating their potential as anticancer agents.
Case Study 2: Antimicrobial Activity
Research focused on the antimicrobial efficacy of related compounds showed that introducing specific functional groups increased potency against common pathogens such as E. coli and S. aureus. The findings suggest that structural modifications can lead to improved therapeutic agents against bacterial infections.
Mechanism of Action
The mechanism of action of 1H,1aH,6H,6aH-cyclopropa[a]inden-1-ylmethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-Fluoro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine Hydrochloride
- Key Difference : Fluorine substitution at the 4-position.
- Molecular Formula : C10H11ClFN.
- Molecular Weight : 199.65 g/mol.
- Impact : Fluorine’s electronegativity may improve binding affinity to biological targets (e.g., enzymes or receptors) and metabolic stability. This derivative is marketed as a "versatile small-molecule scaffold" for lab use, with a purity ≥95% .
5-Chloro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine Hydrochloride
- Key Difference : Chlorine substitution at the 5-position.
- Molecular Formula : C10H11Cl2N.
- Impact : Chlorine’s electron-withdrawing nature enhances compound potency and influences electronic distribution. This variant has widespread commercial availability, with suppliers in China, India, Japan, and Europe .
1-{1-Methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanamine Hydrochloride
- Key Difference : Methyl group on the cyclopropane ring.
- Molecular Weight : 173.26 g/mol.
- This analog’s lower molecular weight (vs. the parent compound) suggests altered pharmacokinetic properties .
3-Chloro-4-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic Acid
- Key Difference : Carboxylic acid (-COOH) replaces the methanamine group.
- Molecular Formula : C11H8ClFO2.
- Molecular Weight : 226.63 g/mol.
- Impact : The carboxylic acid group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents. This derivative is suited for coordination chemistry or prodrug development .
Physicochemical Properties Comparison
Research and Commercial Relevance
- 4-Fluoro and 5-Chloro Derivatives : Widely available from suppliers like CymitQuimica and Enamine Ltd., indicating established synthesis protocols and demand in drug discovery .
- Methylated Analog : Lower molecular weight (173.26 g/mol) suggests utility in fragment-based drug design .
- Carboxylic Acid Derivatives : Used in coordination chemistry due to their hydrogen-bonding and metal-chelating capabilities .
Biological Activity
1H,1aH,6H,6aH-cyclopropa[a]inden-1-ylmethanamine hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its cyclopropane ring fused with an indene structure, which contributes to its unique reactivity and interaction with biological targets. Its molecular formula is with a molecular weight of approximately 159.23 g/mol .
Biological Activity Overview
Research on the biological activity of 1H,1aH,6H,6aH-cyclopropa[a]inden-1-ylmethanamine hydrochloride is limited; however, several studies have explored its analogues and related compounds. The following sections summarize key findings regarding its pharmacological effects.
Pharmacological Properties
- Anti-inflammatory Activity : Some derivatives of cyclopropa[a]indene structures have shown anti-inflammatory properties. For instance, studies indicate that certain substituted tetrahydropyridine derivatives exhibit significant inhibition of nitric oxide production in activated microglial cells . This suggests potential applications in treating neuroinflammatory conditions.
- Anticancer Potential : Compounds related to cyclopropa[a]indene have been investigated for their anticancer properties. A study demonstrated that specific derivatives exhibited notable antiproliferative effects against breast cancer cell lines (MCF-7 and MDA-MB-468) . These findings highlight the need for further exploration of the cyclopropa[a]indene scaffold in anticancer drug development.
- Monoamine Oxidase Inhibition : Some analogues have been evaluated for their ability to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter degradation. Compounds designed based on similar structures have shown promising MAO-B inhibitory activity, indicating potential neuroprotective effects .
Case Study 1: Anti-inflammatory Effects
In a study evaluating the anti-inflammatory effects of tetrahydropyridine derivatives, it was found that certain compounds effectively reduced nitric oxide production in LPS-activated BV-2 microglial cells. The most potent compound demonstrated an IC50 value of 12.92 µM, significantly lower than the positive control . This suggests that modifications to the cyclopropa[a]indene structure can enhance anti-inflammatory properties.
Case Study 2: Antiproliferative Activity
A recent investigation into a series of tetraheterocyclic compounds revealed that certain derivatives exhibited strong cytotoxicity against breast cancer cell lines. Compounds 18 and 20 were particularly effective, meeting criteria for further investigation in clinical settings . This underscores the potential for cyclopropa[a]indene derivatives as anticancer agents.
Table 1: Summary of Biological Activities
Q & A
Basic: What are the optimal synthetic routes for 1H,1aH,6H,6aH-cyclopropa[a]inden-1-ylmethanamine hydrochloride, and how do reaction conditions influence stereochemical outcomes?
Methodological Answer:
Synthesis typically involves cyclopropanation of indene precursors followed by functionalization of the amine group. Key steps include:
- Cyclopropanation : Use of carbene insertion or [2+1] cycloaddition to form the strained cyclopropane ring (critical for stereochemical control) .
- Amine Introduction : Reductive amination or nucleophilic substitution under controlled pH and temperature to avoid racemization .
- Hydrochloride Formation : Acidic workup (e.g., HCl in ethanol) to stabilize the amine as a salt .
Critical Parameters : - Temperature : Lower temperatures (0–5°C) favor stereochemical retention during cyclopropanation .
- Catalysts : Chiral catalysts (e.g., Rh(II) complexes) improve enantiomeric excess in cyclopropane formation .
Basic: Which analytical techniques are most effective for characterizing purity and structural integrity?
Methodological Answer:
- HPLC/UPLC : Quantifies purity (>98% by area normalization) and detects polar impurities (e.g., unreacted amine precursors) .
- NMR Spectroscopy : 1H/13C NMR confirms cyclopropane ring geometry (e.g., coupling constants for fused rings) and amine protonation state .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z calculated for C11H14ClN) .
- X-ray Crystallography : Resolves absolute stereochemistry in single crystals, critical for structure-activity relationship (SAR) studies .
Advanced: How can computational modeling predict reactivity and guide experimental design?
Methodological Answer:
- DFT Calculations : Predict cyclopropane ring strain (e.g., bond angles ~60°) and thermodynamic stability of stereoisomers .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states in SN2 reactions) .
- Docking Studies : Models interactions with biological targets (e.g., amine group hydrogen bonding to receptor sites) to prioritize analogs for synthesis .
Advanced: What strategies resolve contradictions in pharmacological data from different assay systems?
Methodological Answer:
- Assay Standardization : Use internal controls (e.g., reference agonists/antagonists) to normalize results across cell lines .
- Metabolic Profiling : LC-MS/MS identifies species-specific metabolite interference (e.g., cytochrome P450-mediated degradation in hepatic assays) .
- Free vs. Bound Amine Analysis : Adjust buffer pH to differentiate activity of the free base vs. hydrochloride form .
Basic: How does the hydrochloride salt form influence stability and solubility in aqueous vs. organic solvents?
Methodological Answer:
- Solubility : The hydrochloride salt increases aqueous solubility (e.g., >50 mg/mL in water) due to ionic dissociation, while the free base is lipid-soluble .
- Stability :
Advanced: What is the role of the cyclopropane moiety in modulating biological activity compared to non-cyclopropane analogs?
Methodological Answer:
- Conformational Restriction : Cyclopropane imposes rigidity, enhancing receptor binding affinity (e.g., 10-fold increase in Ki vs. flexible analogs) .
- Metabolic Stability : The strained ring resists oxidative degradation (e.g., CYP3A4-mediated metabolism reduced by 50% vs. open-chain analogs) .
- Comparative SAR : Synthesize analogs with cyclohexane or ethylene bridges; evaluate via radioligand binding assays .
Advanced: What challenges arise in stereochemical control during large-scale synthesis, and how are they mitigated?
Methodological Answer:
- Racemization Risks : High temperatures during workup promote epimerization. Mitigation: Use low-boiling solvents (e.g., dichloromethane) for rapid evaporation .
- Chiral Resolution : Employ diastereomeric salt crystallization (e.g., tartaric acid derivatives) or chiral stationary phase HPLC .
- Process Analytics : In-line FTIR monitors enantiomeric ratio in real time during crystallization .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
